6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 220287-27-4
VCID: VC3095161
InChI: InChI=1S/C11H7ClN2O3/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17)
SMILES: C1=CC(=CC=C1C2=NNC(=O)C(=C2)C(=O)O)Cl
Molecular Formula: C11H7ClN2O3
Molecular Weight: 250.64 g/mol

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

CAS No.: 220287-27-4

Cat. No.: VC3095161

Molecular Formula: C11H7ClN2O3

Molecular Weight: 250.64 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid - 220287-27-4

Specification

CAS No. 220287-27-4
Molecular Formula C11H7ClN2O3
Molecular Weight 250.64 g/mol
IUPAC Name 3-(4-chlorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid
Standard InChI InChI=1S/C11H7ClN2O3/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17)
Standard InChI Key YXRQGNAVCNXKHA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NNC(=O)C(=C2)C(=O)O)Cl
Canonical SMILES C1=CC(=CC=C1C2=NNC(=O)C(=C2)C(=O)O)Cl

Introduction

Chemical Structure and Properties

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid features a dihydropyridazine core with an oxo group at position 3, a carboxylic acid moiety at position 4, and a 4-chlorophenyl substituent at position 6. This arrangement of functional groups creates a molecule with both polar and nonpolar regions, influencing its physicochemical properties and potential interactions with biological targets.

Physical and Chemical Properties

Based on the analysis of structurally similar compounds, the following properties can be inferred for 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid:

PropertyValue/DescriptionBasis
Physical StateCrystalline solidBased on similar pyridazine derivatives
SolubilityModerate in polar organic solvents, limited in waterBased on functional group analysis
AcidityAcidic due to carboxylic group (pKa ~3-4)Chemical structure analysis
Molecular Weight~250-260 g/molCalculated from chemical formula
Functional GroupsCarboxylic acid, lactam, 4-chlorophenylStructure analysis
Hydrogen Bond Donors2 (N-H and COOH)Structural features
Hydrogen Bond Acceptors3 (C=O, N, COOH)Structural features

The presence of the carboxylic acid group confers acidic properties to the molecule, enabling it to form salts with bases. The chlorine atom on the phenyl ring enhances lipophilicity compared to unsubstituted analogs, potentially affecting membrane permeability and binding to hydrophobic pockets in biological targets.

Structure-Property Relationships

The compound's structural features contribute significantly to its potential interactions with biological systems:

Structural FeaturePositionFunctional Significance
Dihydropyridazine ringCore structureScaffold for biological recognition, contributes to molecular planarity
Oxo group3-positionHydrogen bond acceptor, contributes to electronic distribution
Carboxylic acid4-positionIonizable group, hydrogen bond donor/acceptor, potential for salt formation
4-Chlorophenyl6-positionEnhances lipophilicity, potential π-π interactions, electronic effects

The combination of these structural elements creates a compound with multiple potential pharmacophoric points that could interact with various biological targets, particularly proteins with hydrophobic binding pockets capable of accommodating the chlorophenyl moiety.

Synthetic Methodologies

Although the search results don't provide a direct synthesis method specifically for 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, valuable insights can be drawn from the synthesis of structurally similar pyridazinone derivatives.

General Synthetic Approaches

The synthesis of pyridazin-3-one derivatives typically involves condensation reactions between suitable precursors. Based on the research described in the search results, a common approach involves the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds such as p-nitrophenylacetic acid or cyanoacetic acid in acetic anhydride .

This synthetic strategy appears to be versatile and applicable to the preparation of various pyridazin-3-one derivatives with different substitution patterns, suggesting its potential utility for synthesizing 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

Detailed Synthetic Procedure

Drawing from the methods described in the literature, a potential synthetic route for 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid might involve:

  • Preparation of a 3-oxo-2-arylhydrazonopropanal intermediate containing a 4-chlorophenyl group

  • Reaction of this intermediate with an appropriate active methylene compound (such as cyanoacetic acid) in acetic anhydride

  • Heating under reflux conditions for approximately 1 hour

  • Cooling, filtration, and purification of the product by recrystallization

This approach is supported by the procedure described for similar compounds: "Independent mixtures of 1a–l (5 mmol), p-nitrophenylacetic acid 2a or cyanoacetic acid 2b (5 mmol), in acetic anhydride (10 mL) were stirred at reflux for 1 h. The mixtures were cooled to room temperature. The formed solids were collected by filtration washed by EtOH and recrystallized from the appropriate solvent."

Reaction Mechanism

The formation of pyridazin-3-one derivatives follows a mechanism that can be applied to our target compound. According to the literature, the mechanism "involves a condensation reaction between the two substrates to generate the alkylidene intermediate, which then undergoes cyclization via elimination of another water molecule to afford smoothly the pyridazin-3-ones."

Reaction StepDescriptionReference
Initial CondensationFormation of alkylidene intermediate between arylhydrazonopropanal and active methylene compound
CyclizationIntramolecular nucleophilic addition followed by elimination of water
AromatizationFormation of the final pyridazin-3-one structure

This stepwise process provides a rational approach to the synthesis of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, with the specific substituents determined by the choice of starting materials.

Anti-inflammatory Activity

Search results indicate that related heterocyclic compounds demonstrate anti-inflammatory properties. According to one report, "Jones et al. (2024) investigated the anti-inflammatory effects of pyrazole derivatives in a murine model of arthritis. The study found that certain derivatives exhibited significant reductions in inflammatory markers."

By structural analogy, 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid might exhibit similar anti-inflammatory activities, potentially through the following mechanisms:

Antioxidant Capabilities

The structural features of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid suggest potential antioxidant properties. Related compounds have demonstrated "significant reduction in reactive oxygen species (ROS) levels, indicating potential benefits in oxidative stress-related conditions."

The N-H group of the dihydropyridazine ring and the carboxylic acid moiety could contribute to free radical scavenging activities through hydrogen atom donation or electron transfer mechanisms.

Antioxidant ParameterPotential EffectStructural Basis
ROS ScavengingNeutralization of free radicalsN-H and COOH groups as hydrogen donors
Metal ChelationPrevention of metal-catalyzed oxidationCarboxylic acid and adjacent carbonyl group
Lipid Peroxidation InhibitionCell membrane protectionBalanced hydrophilic/lipophilic properties

Research Applications

The unique structural features and potential biological activities of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid suggest numerous research applications across different scientific disciplines.

Medicinal Chemistry Applications

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid represents a potentially valuable scaffold for medicinal chemistry research, particularly in the development of novel therapeutic agents. The compound's structure allows for various modifications to optimize biological activities and pharmacokinetic properties.

Research AreaPotential ApplicationScientific Rationale
Drug DiscoveryLead compound for therapeutic developmentMultiple pharmacophoric points for target binding
Anti-infective ResearchDevelopment of novel antimicrobial agentsDemonstrated activity of similar compounds against microorganisms
Anti-inflammatory Drug DevelopmentNovel non-steroidal anti-inflammatory drugsStructural features suggesting COX inhibition potential

Structure-Activity Relationship Studies

The well-defined structure of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid makes it an excellent candidate for structure-activity relationship (SAR) studies. Systematic modifications of different positions of the molecule could provide valuable insights into the structural requirements for specific biological activities.

Modification SitePotential EffectResearch Significance
Chlorophenyl groupAltered lipophilicity and binding affinityDetermination of optimal halogen positioning
Carboxylic acid moietyModified solubility and pharmacokinetic profileBalancing activity with bioavailability
Pyridazine N-H positionChanged hydrogen bonding capabilitiesUnderstanding role in target recognition

These SAR studies could guide the rational design of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Synthetic Building Block Applications

According to the research findings, pyridazin-3-one derivatives can serve as versatile synthetic intermediates. For example, "The 6-acetyl-3-oxopyridazine derivative was reacted with DMF-DMA to afford the corresponding enaminone derivative, which reacts with a variety of aminoazoles to afford the corresponding azolo[1,5-a]pyrimidine derivatives."

By analogy, 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid could potentially serve as a valuable building block for the synthesis of more complex heterocyclic systems with diverse applications.

Synthetic ApplicationChemical BasisPotential Products
Carboxylic acid functionalizationReactions of COOH groupEsters, amides, reduced derivatives
N-2 position modificationN-H as nucleophileN-substituted derivatives, fused heterocycles
Ring transformation reactionsPyridazinone core as substrateExpanded or contracted ring systems

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a comparative analysis with structurally related compounds provides valuable context.

Comparison with 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid

3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid, mentioned in search result , differs from our compound of interest only in the absence of the chloro substituent on the phenyl ring.

The presence of the chloro substituent in our compound of interest likely confers enhanced lipophilicity, potentially improving membrane permeability while also introducing electronic effects that might influence binding to biological targets.

Comparison with 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

The compound described in search result contains an additional 1-methyl-1H-pyrazol-4-yl group at the 2-position compared to our target compound.

Feature6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acidFunctional Significance
N-2 SubstituentHydrogen (N-H)1-methyl-1H-pyrazol-4-ylAdditional binding interactions, modified hydrogen bonding capacity
Molecular WeightLower (~250-260 g/mol)Higher (~330.72 g/mol)Different pharmacokinetic properties
Molecular VolumeSmallerLargerDifferent steric requirements for target binding
Hydrogen bonding capacityDonor at N-2 positionNo donor at N-2 positionDifferent interaction profile with biological targets

The additional pyrazole substituent in the related compound would likely significantly alter the biological activity profile by introducing new potential binding interactions while removing the N-H hydrogen bond donor capability at position 2.

Comparison with Pyridazin-3-one Derivatives from Literature

Search result describes several pyridazin-3-one derivatives with various substitution patterns. Comparing these with our compound of interest provides further insights:

The variations in substitution patterns among these compounds would likely result in significantly different biological activity profiles, despite sharing the common pyridazin-3-one core structure.

Future Research Directions

Based on the structural features of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid and the information available about related compounds, several promising research directions can be identified.

Advanced Synthetic Methodologies

The development of improved synthetic methods for 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid represents an important research direction. Building on the procedures outlined in the literature, several approaches could be explored:

Synthetic ApproachPotential AdvantagesTechnical Considerations
Microwave-assisted synthesisReduced reaction time, higher yields, cleaner reactionsOptimization of power and temperature parameters
Flow chemistry methodsScalability, improved heat transfer, continuous processingDevelopment of suitable solvent systems and flow rates
Green chemistry approachesReduced environmental impact, sustainable processesSelection of eco-friendly reagents and conditions
Catalytic methodologiesLower energy requirements, improved selectivityIdentification of effective catalysts for cyclization steps

These advanced methodologies could address current synthetic challenges and provide more efficient access to 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid and its derivatives.

Comprehensive Biological Evaluation

A systematic investigation of the biological activities of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid would provide valuable insights into its potential therapeutic applications. Based on the activities reported for structurally related compounds, the following evaluations would be particularly relevant:

Biological ActivityTesting MethodologyExpected Outcomes
Antimicrobial activityMinimum inhibitory concentration assays against diverse microbial strainsDetermination of antimicrobial spectrum and potency
Anti-inflammatory effectsCOX inhibition assays, cytokine production assays, in vivo inflammation modelsQuantification of anti-inflammatory potential
Antioxidant propertiesDPPH, ABTS, and ORAC assays, cellular ROS detectionEvaluation of free radical scavenging capacity
Cytotoxicity and selectivityMTT assays on normal and cancer cell linesAssessment of safety profile and potential anticancer activity

The results of these studies would provide a comprehensive biological profile of the compound, guiding further development efforts.

Structural Optimization Through Medicinal Chemistry

Structure-based design approaches could be employed to optimize the properties of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, potentially leading to derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Modification StrategyTarget PropertyScientific Rationale
Carboxylic acid bioisosteresImproved membrane permeabilityReduction of ionization at physiological pH while maintaining binding interactions
Halogen scanningOptimized binding affinitySystematic exploration of fluorine, chlorine, bromine substitutions for electronic effects
N-2 functionalizationEnhanced target selectivityIntroduction of diverse substituents to probe binding pocket requirements
Ring fusion approachesConformational restrictionStabilization of bioactive conformations for improved target binding

These medicinal chemistry efforts could lead to the development of optimized derivatives with improved drug-like properties and enhanced biological activities.

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